

Technical Guide: Methyl 2-Bromo-4-Nitrobenzoate

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Compound of Interest

Compound Name: *methyl 2-bromo-6-methoxy-4-nitrobenzoate*

CAS No.: 2168241-36-7

Cat. No.: B2944019

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CAS Number: 100959-22-6 Document Type: Technical Monograph Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 2-bromo-4-nitrobenzoate is a high-value, bifunctionalized aromatic scaffold widely utilized in the synthesis of pharmaceutical intermediates. Distinguished by its orthogonal reactivity, the compound features an electrophilic bromine at the ortho position (relative to the ester) and a reducible nitro group at the para position. This unique substitution pattern makes it an ideal "hub" molecule for divergent synthesis, particularly in the development of kinase inhibitors and biaryl-based therapeutics.

This guide provides a comprehensive technical analysis of methyl 2-bromo-4-nitrobenzoate, detailing its physicochemical profile, validated synthesis protocols, and strategic applications in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Property	Specification
Chemical Name	Methyl 2-bromo-4-nitrobenzoate
CAS Number	100959-22-6
Molecular Formula	C ₈ H ₆ BrNO ₄
Molecular Weight	260.04 g/mol
Appearance	Light orange to yellow crystalline powder
Melting Point	82.0 – 86.0 °C
Solubility	Soluble in MeOH, DCM, EtOAc; Insoluble in water
Key Functional Groups	Methyl ester (electrophile), Bromide (cross-coupling handle), Nitro (reducible amine precursor)

Synthesis Protocols

The preparation of methyl 2-bromo-4-nitrobenzoate typically follows a robust two-step sequence starting from commercially available 2-bromo-4-nitrotoluene. This route ensures high regioselectivity and scalability.

Step 1: Oxidation of 2-Bromo-4-nitrotoluene

Objective: Convert the methyl group to a carboxylic acid.

- Reagents: 2-Bromo-4-nitrotoluene, Potassium Permanganate (KMnO₄), Pyridine/Water.^[1]
- Mechanism: Radical/Ionic oxidation of the benzylic carbon.
- Protocol:
 - Dissolve 2-bromo-4-nitrotoluene (1.0 eq) in a pyridine/water mixture (1:2 v/v) at 70°C.
 - Add KMnO₄ (6.0 eq) portion-wise over 1 hour to control the exotherm.

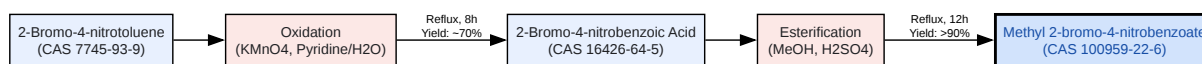
- Reflux the mixture for 6–8 hours until the purple color persists or TLC indicates consumption of starting material.
- Workup: Filter the hot suspension to remove MnO_2 . Acidify the filtrate with 6N HCl to pH < 2.
- Isolation: Collect the precipitated 2-bromo-4-nitrobenzoic acid (CAS 16426-64-5) via filtration.^[1]
- Yield: Typically 65–75%.

Step 2: Fischer Esterification

Objective: Protect the carboxylic acid as a methyl ester.

- Reagents: 2-Bromo-4-nitrobenzoic acid, Methanol (MeOH), Sulfuric Acid (H_2SO_4) [Catalytic].
- Mechanism: Acid-catalyzed nucleophilic acyl substitution.
- Protocol:
 - Suspend 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous MeOH (10 vol).
 - Add conc. H_2SO_4 (0.1 eq) dropwise.
 - Reflux for 12 hours. Monitor by TLC (disappearance of acid).
 - Workup: Concentrate MeOH under reduced pressure. Dilute residue with EtOAc and wash with sat. NaHCO_3 (to remove unreacted acid) and brine.
 - Purification: Dry organic layer over Na_2SO_4 and concentrate. Recrystallize from EtOH/Hexane if necessary.
 - Yield: >90%.

Visual Synthesis Workflow



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Figure 1: Step-wise synthesis pathway from 2-bromo-4-nitrotoluene.

Applications in Drug Discovery[9][13][14]

Methyl 2-bromo-4-nitrobenzoate serves as a critical "branch point" intermediate. Its structure allows chemists to selectively manipulate specific sites without affecting others, a strategy essential for Structure-Activity Relationship (SAR) studies.

Divergent Synthesis Strategy

The compound offers two primary vectors for diversification:

- **C2-Bromine Handle:** susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkynyl groups.[2]
- **C4-Nitro Group:** A masked aniline. Reduction (Fe/HCl or H_2/Pd) yields the amine, which can then be acylated, sulfonated, or used in nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) if converted to a diazonium salt.

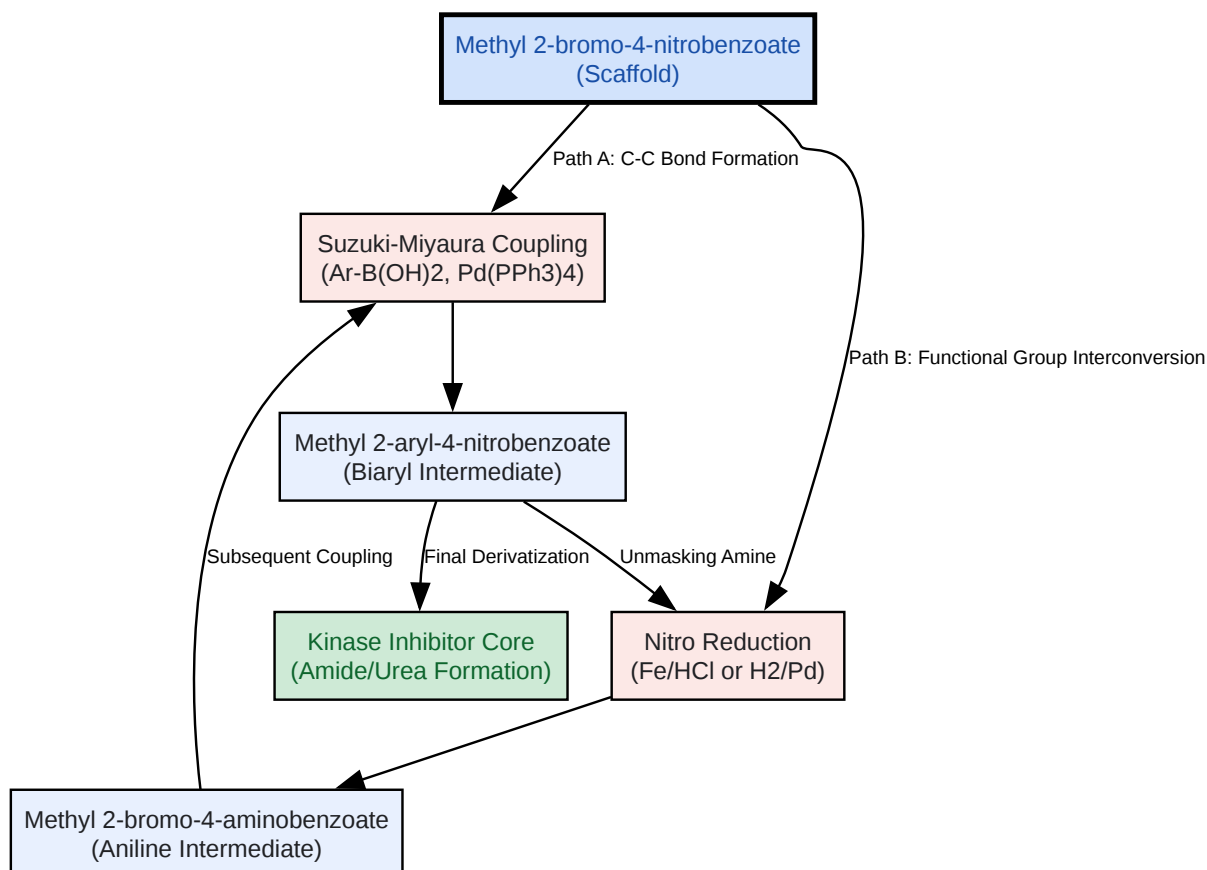
Case Study: Kinase Inhibitor Scaffolds

In the design of p38 MAP kinase or EGFR inhibitors, the biaryl core is often constructed using this scaffold.

- **Workflow:**
 - **Suzuki Coupling:** React methyl 2-bromo-4-nitrobenzoate with an aryl boronic acid (e.g., 3-pyridylboronic acid) to install the biaryl system.
 - **Nitro Reduction:** Reduce the nitro group to an aniline.[3]

- Amide Coupling: React the newly formed aniline with an acyl chloride to create the "hinge-binding" motif typical of kinase inhibitors.

Reaction Pathway Visualization



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Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Handling & Safety

Signal Word: Warning Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust/aerosols.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents and bases to prevent hydrolysis of the ester.

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